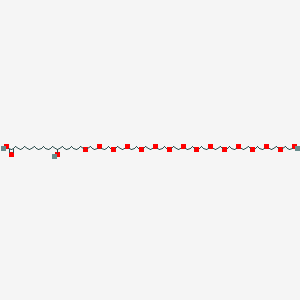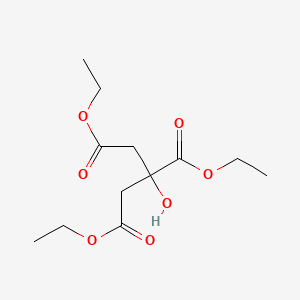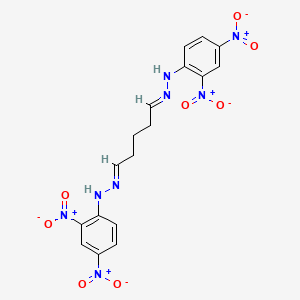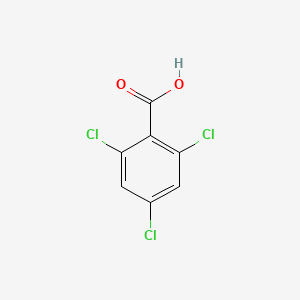
Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl), also known as Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl), is a useful research compound. Its molecular formula is C46H92O19 and its molecular weight is 949.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl), also known as Kolliphor HS 15, is to act as a pharmaceutical excipient . It is used in the formulation of various pharmaceutical products, particularly those that require the solubilization of hydrophobic active ingredients .
Mode of Action
This compound functions as a solubilizer and emulsifier . It enhances the solubility of hydrophobic substances, such as fat-soluble vitamins and active pharmaceutical ingredients . This is achieved by forming micelles around the hydrophobic substance, thereby increasing its solubility in aqueous solutions .
Biochemical Pathways
It is known that the compound’s solubilizing properties can enhance the bioavailability of hydrophobic drugs, thereby potentially affecting their pharmacokinetics and pharmacodynamics .
Pharmacokinetics
The pharmacokinetic properties of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) are largely dependent on the drug it is formulated with. As an excipient, it can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of hydrophobic drugs . For instance, it has been shown to increase the water solubility of Nimodipine, a drug used to treat high blood pressure and cerebral vasospasm .
Result of Action
The primary result of the action of this compound is the increased solubility and bioavailability of hydrophobic drugs . This can lead to improved therapeutic efficacy and potentially reduced side effects, as lower doses of the drug may be required for therapeutic effect .
Action Environment
The action of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the solubilization capacity of the compound . Furthermore, the presence of other substances in the formulation can also impact its effectiveness as a solubilizer .
Biochemical Analysis
Biochemical Properties
Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It acts as a solubilizer and emulsifier, facilitating the dispersion of hydrophobic compounds in aqueous solutions. This compound interacts with enzymes such as lipases and esterases, which can hydrolyze the ester bonds within the polymer, leading to its degradation. Additionally, it can form micelles that encapsulate hydrophobic molecules, enhancing their solubility and bioavailability .
Cellular Effects
The effects of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its presence in cell culture media can enhance the uptake of hydrophobic drugs by cells, thereby increasing their therapeutic efficacy. Moreover, it can affect the expression of genes involved in lipid metabolism and transport, leading to alterations in cellular lipid profiles .
Molecular Mechanism
At the molecular level, Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) exerts its effects through various mechanisms. It can bind to hydrophobic regions of proteins and enzymes, altering their conformation and activity. This binding can either inhibit or activate enzymatic functions, depending on the specific enzyme and the context of the interaction. Additionally, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that its presence can lead to sustained changes in cellular function, such as prolonged alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) vary with different dosages in animal models. At low doses, it can enhance the bioavailability of co-administered drugs without causing significant toxicity. At high doses, it may induce adverse effects such as gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage .
Metabolic Pathways
Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is involved in several metabolic pathways. It is primarily metabolized by esterases and lipases, which hydrolyze the ester bonds, releasing the constituent fatty acids and polyethylene glycol. These metabolites can then enter various metabolic pathways, such as beta-oxidation for fatty acids and glycolysis for polyethylene glycol .
Transport and Distribution
Within cells and tissues, Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is transported and distributed through interactions with transport proteins and lipid membranes. It can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the presence of other solubilizing agents. Once inside the cell, it can localize to various organelles, including the endoplasmic reticulum and mitochondria .
Subcellular Localization
The subcellular localization of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is influenced by its chemical properties and interactions with cellular components. It can be targeted to specific compartments through post-translational modifications or by forming complexes with other biomolecules. For example, it may localize to lipid droplets in adipocytes or to the plasma membrane in epithelial cells, where it can modulate membrane dynamics and signaling .
Properties
CAS No. |
70142-34-6 |
|---|---|
Molecular Formula |
C46H92O19 |
Molecular Weight |
949.2 g/mol |
IUPAC Name |
11-hydroxy-16-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexadecanoic acid |
InChI |
InChI=1S/C46H92O19/c47-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-34-36-62-38-40-64-42-44-65-43-41-63-39-37-61-35-33-59-31-29-57-27-25-55-23-21-53-19-17-51-15-10-6-8-12-45(48)11-7-4-2-1-3-5-9-13-46(49)50/h45,47-48H,1-44H2,(H,49,50) |
InChI Key |
GJHBWXDMLVECGP-UHFFFAOYSA-N |
SMILES |
C(CCCCC(CCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O)CCCCC(=O)O |
Canonical SMILES |
C(CCCCC(CCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O)CCCCC(=O)O |
Synonyms |
Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl); POLYETHYLENEGLYCOL-30DIPOLYHYDROXYSTEARATE; 12-HYDROXYSTEARICACID-POLYETHYLENEGLYCOLCOPOLYMER; SOLUTOL(R); 12-Hydroxystearinsure, ethoxyliert 16,6 EO (mit |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







